molecular formula C14H16BrNO3 B3037697 2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 549499-17-4

2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid

Cat. No.: B3037697
CAS No.: 549499-17-4
M. Wt: 326.19 g/mol
InChI Key: RNUCHTKNUCXXPR-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid is a chemical compound with the molecular formula C14H16BrNO3 and a molecular weight of 326.19 g/mol.

Preparation Methods

The synthesis of 2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid typically involves the reaction of 3-bromophenyl isocyanate with cyclohexane-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid can be compared with other similar compounds, such as:

    2-[(4-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid: This compound has a similar structure but with the bromine atom at the 4-position instead of the 3-position.

    2-[(3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid: This compound has a chlorine atom instead of a bromine atom at the 3-position.

    2-[(3-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid: This compound has a fluorine atom instead of a bromine atom at the 3-position.

These similar compounds may exhibit different chemical and biological properties due to the variations in their substituents, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCHTKNUCXXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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